molecular formula C17H25N5O3 B5660530 7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one

7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5660530
M. Wt: 347.4 g/mol
InChI Key: KTECKFGBWDHSPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro and tetrahydro-2H-pyran derivatives often involves multi-step synthetic pathways. For instance, Georgiadis et al. (1986) described the hydrogenolysis and subsequent reactions leading to the synthesis of various pyran derivatives, showcasing the complexity and the steps involved in synthesizing similar structures (Georgiadis, 1986). Farag et al. (2008) synthesized 1,2-diazaspiro derivatives via cycloaddition, illustrating a method that could potentially apply to the synthesis of the compound (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this family, such as the one studied by Trishin et al. (2001), can be elucidated using X-ray diffraction analysis, which provides detailed insights into the arrangement of atoms within the molecule (Trishin, Namestnikov, & Belskii, 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can vary widely. For example, the synthesis and reactions leading to the formation of novel spiro compounds, as discussed by Thanusu, Kanagarajan, and Gopalakrishnan (2012), demonstrate the potential for diverse chemical behavior and applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Physical Properties Analysis

Although specific details on the physical properties of "7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one" were not directly found, related research on similar compounds provides insights into how these properties might be characterized, such as melting points, solubility, and spectral data, which are crucial for understanding the physical behavior of these molecules.

Chemical Properties Analysis

The chemical properties, including stability, reactivity with various reagents, and potential for further functionalization, are essential aspects of these compounds. Research by authors like Ali et al. (2018) on related diazaspiro and pyrano derivatives offers a glimpse into the chemical versatility and potential applications of these molecules (Ali, Assiri, Abdel‐kariem, & Yahia, 2018).

properties

IUPAC Name

7-(oxan-4-yl)-2-[2-(1,2,4-triazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c23-15(10-20-12-18-19-13-20)21-7-5-17(11-21)4-1-6-22(16(17)24)14-2-8-25-9-3-14/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTECKFGBWDHSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CN3C=NN=C3)C(=O)N(C1)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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